molecular formula C21H17BrO3 B8727506 2,4-Bis(benzyloxy)-5-bromobenzaldehyde

2,4-Bis(benzyloxy)-5-bromobenzaldehyde

Cat. No.: B8727506
M. Wt: 397.3 g/mol
InChI Key: BRNJOWIVZQCYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(benzyloxy)-5-bromobenzaldehyde is a brominated and protected benzaldehyde derivative of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a benzaldehyde core substituted with a bromine atom and two benzyloxy protecting groups, makes it a valuable multifunctional intermediate. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . Simultaneously, the aldehyde group is a key electrophile for condensation reactions, including the formation of Schiff bases, or for reduction to alcohols, providing multiple pathways for chemical diversification. The benzyloxy groups protect phenolic hydroxyls, which can be selectively deprotected in later synthetic stages to reveal free hydroxy groups, a common strategy in complex molecule assembly . This compound is primarily used in research and development laboratories as a key building block for the synthesis of pharmaceutical intermediates and other specialty chemicals . Its application is crucial in exploring new chemical entities, particularly in the development of compounds with potential biological activity. For research use only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

5-bromo-2,4-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C21H17BrO3/c22-19-11-18(13-23)20(24-14-16-7-3-1-4-8-16)12-21(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

BRNJOWIVZQCYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C=O)Br)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2,4 Bis Benzyloxy 5 Bromobenzaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2,4-Bis(benzyloxy)-5-bromobenzaldehyde, the most logical disconnections are the two C-O ether bonds of the benzyloxy groups. This disconnection strategy is common for ethers and corresponds to the well-established Williamson ether synthesis. amazonaws.com

This primary disconnection reveals benzyl (B1604629) bromide as the source of the protecting groups and identifies the key intermediate: 5-bromo-2,4-dihydroxybenzaldehyde (B2534097) .

Retrosynthetic analysis of this compound

Further deconstruction of this key intermediate can proceed via two main pathways:

C-Br Bond Disconnection : This pathway involves removing the bromine atom, leading back to 2,4-dihydroxybenzaldehyde . The forward reaction would be a regioselective electrophilic aromatic substitution (bromination).

C-CHO Bond Disconnection : This pathway involves removing the aldehyde (formyl) group, leading back to 4-bromoresorcinol (B146125) . The corresponding forward reaction would be a formylation reaction.

These two pathways define the primary strategies for preparing the necessary phenolic benzaldehyde (B42025) precursor.

Preparation of Substituted Phenolic Benzaldehyde Precursors

The synthesis of the core intermediate, 5-bromo-2,4-dihydroxybenzaldehyde, can be approached from two distinct starting points, as identified in the retrosynthetic analysis.

This approach begins with 2,4-dihydroxybenzaldehyde. The hydroxyl groups (-OH) are strongly activating, ortho-, para-directing groups, while the aldehyde group (-CHO) is a deactivating, meta-directing group. The position C-5 is para to the hydroxyl group at C-2 and ortho to the hydroxyl group at C-4, making it highly activated and the most probable site for electrophilic substitution.

The bromination can be carried out using reagents such as liquid bromine in a suitable solvent like acetic acid. guidechem.com The strong activation by the two hydroxyl groups ensures that the reaction proceeds regioselectively at the C-5 position, yielding 5-bromo-2,4-dihydroxybenzaldehyde.

An alternative route begins with 4-bromoresorcinol. cymitquimica.com This precursor can be synthesized by the bromination of 2,4-dihydroxybenzoic acid, followed by decarboxylation. orgsyn.org The aldehyde group is then introduced onto the 4-bromoresorcinol ring.

Several classical formylation reactions can be employed, with the Vilsmeier-Haack reaction being a prominent example. google.comconicet.gov.ar This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. google.com The reaction introduces the aldehyde group ortho to one of the hydroxyl groups, yielding the target intermediate, 5-bromo-2,4-dihydroxybenzaldehyde. Other methods, such as those involving magnesium dichloride and paraformaldehyde, can also achieve regioselective ortho-formylation of phenols. orgsyn.org

Convergent and Linear Synthesis Pathways to this compound

Chemical synthesis can be broadly categorized into two main strategies: linear and convergent synthesis. A linear synthesis builds a target molecule sequentially, with each step modifying the product of the previous one (A → B → C → Product). In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined (coupled) in the final stages to form the complete structure (A → B; C → D; then B + D → Product). wikipedia.orgdifferencebetween.comchemistnotes.com

Linear Synthesis of this compound

The most direct and commonly employed route for synthesizing this compound is a linear pathway. This strategy typically begins with a precursor molecule that already contains the core benzaldehyde structure, followed by sequential modifications.

Starting Material : The logical starting material for this synthesis is 5-bromo-2,4-dihydroxybenzaldehyde. This precursor contains the required bromine atom and hydroxyl groups at the correct positions on the benzaldehyde ring.

Benzylation Reaction : The key transformation is a Williamson ether synthesis, where the two phenolic hydroxyl groups (-OH) of the starting material are converted into benzyloxy groups (-OCH₂Ph). This is achieved by reacting 5-bromo-2,4-dihydroxybenzaldehyde with a benzylating agent, most commonly benzyl bromide (BnBr), in the presence of a base. nih.gov The base deprotonates the hydroxyl groups, forming more nucleophilic phenoxide ions that then attack the benzyl bromide, displacing the bromide ion to form the desired ether linkages.

A typical reaction protocol for this type of benzylation is outlined in the table below.

ParameterConditionPurpose
Starting Material 5-bromo-2,4-dihydroxybenzaldehydeProvides the core molecular scaffold.
Reagent Benzyl bromide (BnBr)Source of the benzyl protecting groups.
Base Potassium carbonate (K₂CO₃) or Cesium bicarbonate (CsHCO₃)Deprotonates the hydroxyl groups to facilitate ether formation. nih.gov
Solvent Acetone, Dimethylformamide (DMF), or Acetonitrile (B52724) (CH₃CN)Provides a medium for the reaction. Polar aprotic solvents are common. nih.gov
Temperature 60-80 °CAccelerates the reaction rate.
Reaction Time 4-24 hoursDuration required for the reaction to reach completion.

This linear approach is straightforward but requires careful control of reaction conditions to avoid the formation of partially benzylated or other side products.

Hypothetical Convergent Synthesis

A convergent synthesis for this compound, while less direct, would involve creating key fragments separately. For instance, one fragment could be a 1,3-bis(benzyloxy)-2-bromobenzene (B13705597) derivative, and the other a formylating agent. These would be coupled in a final step. This approach is generally more applicable to larger, more symmetric, and highly complex molecules where building the entire structure in a linear fashion would be inefficient. wikipedia.org

Advanced Synthetic Strategies for Related Bromobenzaldehyde Derivatives

Beyond the direct synthesis of the target compound, advanced methodologies are employed to create a variety of related bromobenzaldehyde derivatives. These strategies offer access to novel structures and can be adapted to produce precursors for more complex molecules.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.orgnih.gov This reaction is exceptionally valuable for synthesizing biaryl compounds, which can be important precursors to substituted benzaldehydes.

For example, a bromobenzaldehyde derivative can be coupled with an aryl boronic acid to create a more complex molecular scaffold. The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

A representative Suzuki-Miyaura coupling involving a bromobenzaldehyde is shown below:

Reactant AReactant BCatalyst SystemBaseProduct Type
4-Bromobenzaldehyde (B125591)Phenylboronic acidPd₂(dba)₃ / LigandK₂CO₃4-Phenylbenzaldehyde researchgate.netmdpi.com
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃4-Bromobenzophenone mdpi.comsciforum.net

This strategy allows for the modular construction of complex aromatic systems. By choosing different boronic acids, a wide variety of substituents can be introduced onto the benzaldehyde core, which can then undergo further functional group transformations.

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov This approach is a cornerstone of diversity-oriented synthesis, enabling the rapid creation of libraries of complex molecules from simple building blocks. nih.gov

Several MCRs have been developed that utilize bromobenzaldehydes as a key component. These reactions often lead to the formation of diverse heterocyclic scaffolds.

Examples of Multicomponent Reactions with Bromobenzaldehydes:

Synthesis of 2H-Iminopyran Derivatives : A reaction involving a bromobenzaldehyde, cyanoacetic acid, and a thiophenol can yield complex iminopyran structures. researchgate.net

Synthesis of 4H-Chromene Derivatives : A three-component reaction between a 4-bromobenzaldehyde, malononitrile (B47326), and resorcinol, often performed under environmentally friendly ball-milling conditions, can produce 2-amino-4H-chromene derivatives. rsc.org

Synthesis of Dihydrothiophenes : A four-component reaction of 4-chlorobenzaldehyde, malononitrile, 1,3-thiazolidinedione, and an aniline (B41778) has been reported, showcasing the potential for creating highly functionalized heterocyclic systems in a single step. researchgate.net

These MCRs highlight the versatility of bromobenzaldehydes as building blocks in advanced synthetic chemistry, providing rapid access to complex and structurally diverse molecules.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of this compound, several factors must be considered.

Optimization of Reaction Parameters: The core benzylation step is a primary target for optimization. Methodologies like Response Surface Methodology (RSM) can be employed to systematically study the effects of multiple variables simultaneously, such as temperature, reaction time, and reactant stoichiometry, to identify the optimal conditions for maximizing yield. echemcom.com Key parameters to optimize include:

Base and Solvent System : While K₂CO₃ in DMF is common, other bases like CsHCO₃ in acetonitrile have shown to provide excellent regioselectivity and high yields in similar alkylations, potentially reducing side products. nih.gov

Temperature Control : Exothermic reactions, if any, must be carefully controlled on a large scale to prevent runaway reactions. For the hydrolysis of related compounds like 5-bromovanillin, managing the heat generated during the reaction is a critical scale-up challenge.

Stoichiometry : The precise ratio of benzyl bromide to the dihydroxybenzaldehyde precursor needs to be optimized to ensure complete di-benzylation while minimizing the use of excess reagents and the formation of impurities.

Work-up and Purification: On a large scale, purification methods like column chromatography are often impractical and costly. Alternative methods must be developed:

Crystallization : The most desirable method for large-scale purification is crystallization. Solvents and conditions must be screened to find a system that provides high purity and yield.

Extraction : For removing impurities, liquid-liquid extraction is a common industrial technique. Continuous extraction methods can be more efficient for large volumes than batch extractions.

Waste Minimization : The choice of solvents and reagents should align with green chemistry principles to minimize environmental impact and reduce disposal costs.

By carefully optimizing these parameters, the synthesis of this compound can be made more robust, efficient, and suitable for large-scale production.

Advanced Spectroscopic and Structural Characterization of 2,4 Bis Benzyloxy 5 Bromobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms in 2,4-Bis(benzyloxy)-5-bromobenzaldehyde can be determined.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the central benzaldehyde (B42025) ring will present as two singlets, a consequence of their para relationship and the lack of adjacent protons for coupling. The proton at the C6 position is expected to be more downfield than the proton at the C3 position due to the deshielding effects of the adjacent aldehyde and bromine atom.

The benzylic methylene (B1212753) protons of the two benzyloxy groups are expected to appear as two distinct singlets in the range of 5.0 to 5.5 ppm. The ten protons of the two phenyl rings of the benzyloxy groups will likely resonate as a complex multiplet between 7.2 and 7.5 ppm.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aldehydic H 9.5 - 10.5 Singlet
Ar-H (C6-H) 7.8 - 8.2 Singlet
Ar-H (C3-H) 6.8 - 7.2 Singlet
-OCH₂- (benzylic) 5.0 - 5.5 Two Singlets

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm. The aromatic carbons of the central benzaldehyde ring will appear between 110 and 165 ppm, with the carbons attached to the oxygen atoms (C2 and C4) being the most deshielded in this region. The carbon bearing the bromine atom (C5) will also have a characteristic chemical shift. The benzylic carbons (-OCH₂-) are expected to resonate around 70-75 ppm. The carbons of the phenyl rings of the benzyloxy groups will show a series of signals in the aromatic region, typically between 127 and 137 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (aldehyde) 185 - 195
C2, C4 (Ar-C-O) 155 - 165
C6 (Ar-C) ~135
C1 (Ar-C-CHO) ~130
Phenyl C (benzyloxy) 127 - 137
C3 (Ar-C) ~115
C5 (Ar-C-Br) ~110

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would primarily show correlations within the phenyl rings of the benzyloxy groups, helping to trace the connectivity of the protons in these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would be crucial for definitively assigning the signals of the benzylic methylene protons to their corresponding carbons and confirming the assignments of the aromatic protons to their attached carbons on all three aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the benzylic protons and the aromatic protons on the central ring, further solidifying the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. A strong, sharp peak corresponding to the C=O stretching of the aldehyde group is expected around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde is typically observed as a pair of weaker bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching will be visible in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkages will likely produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Finally, the C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1700
Aldehyde C-H Stretch 2720 & 2820
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1450 - 1600
Ether C-O-C Asymmetric Stretch 1200 - 1250
Ether C-O-C Symmetric Stretch 1000 - 1050

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₂₁H₁₇BrO₃), the calculated exact mass is approximately 408.0356 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) very close to this value. The presence of a bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would likely involve the characteristic loss of a benzyl (B1604629) group (C₇H₇, 91 Da) to form a prominent fragment ion. Further fragmentation could involve the loss of a second benzyl group or the aldehyde group (CHO, 29 Da).

Table 4: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Expected Observation
[M]⁺ C₂₁H₁₇⁷⁹BrO₃ 408.0356 Molecular ion peak
[M+2]⁺ C₂₁H₁₇⁸¹BrO₃ 410.0335 Isotopic peak of nearly equal intensity to [M]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its elemental composition. google.com In a typical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed based on their mass-to-charge ratio (m/z).

Expected Research Findings

For a compound like this compound (molecular formula: C₂₁H₁₇BrO₃), the analysis would be expected to reveal several key ions. The most prominent would be the protonated molecule, [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two major peaks of nearly equal intensity separated by two m/z units, corresponding to the two common isotopes of bromine (⁷⁹Br and ⁸¹Br).

Additionally, adducts with common cations present in the solvent or as additives, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are frequently observed. These adducts further confirm the molecular weight of the compound. High-resolution mass spectrometry would allow for the determination of the exact mass of these ions, which can be used to confirm the elemental formula.

Table 1: Theoretical ESI-MS Data for this compound

Ion SpeciesTheoretical m/z for ⁷⁹BrTheoretical m/z for ⁸¹Br
[M+H]⁺ 409.0494411.0473
[M+Na]⁺ 431.0313433.0292
[M+K]⁺ 447.0052449.0032

X-ray Crystallography for Solid-State Molecular Architecture Determination

To perform this analysis, a single crystal of the compound would be grown and then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Research Findings

A crystallographic study of this compound would reveal detailed structural parameters. Key findings would include the planarity of the benzaldehyde ring and the torsion angles of the benzyloxy groups relative to this ring. The precise lengths of the carbon-oxygen, carbon-bromine, and carbon-carbon bonds would be determined with high precision. Furthermore, the analysis would elucidate the intermolecular interactions, such as van der Waals forces or potential halogen bonding, that dictate the packing of the molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (examples)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
C-Br Bond Length ~1.90 Å
C=O Bond Length ~1.22 Å
C-O (ether) Bond Length ~1.37 Å
Benzaldehyde Ring Largely planar

Reactivity and Transformational Chemistry of 2,4 Bis Benzyloxy 5 Bromobenzaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group in 2,4-bis(benzyloxy)-5-bromobenzaldehyde is a focal point for a range of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions through condensations and nucleophilic additions. These transformations are fundamental in modifying the core structure and introducing new functionalities.

Reductions to Corresponding Alcohols

The aldehyde functional group of this compound can be readily reduced to the corresponding primary alcohol, (2,4-bis(benzyloxy)-5-bromophenyl)methanol. This transformation is typically achieved using mild reducing agents to ensure the chemoselective reduction of the aldehyde in the presence of the aryl bromide and benzyloxy protecting groups.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) in alcoholic solvents such as methanol (B129727) or ethanol. The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid neutralizes the resulting alkoxide to yield the alcohol. The general conditions for such a reduction are outlined in the table below.

Reactant Reagent Solvent Product
This compoundSodium Borohydride (NaBH4)Methanol/Ethanol(2,4-Bis(benzyloxy)-5-bromophenyl)methanol

Oxidations to Carboxylic Acids

The aldehyde moiety of this compound can be oxidized to the corresponding carboxylic acid, 2,4-bis(benzyloxy)-5-bromobenzoic acid. bldpharm.com This transformation is a common step in the synthesis of various organic compounds and can be accomplished using a variety of oxidizing agents. organic-chemistry.org The choice of oxidant is crucial to avoid unwanted side reactions, such as cleavage of the benzyloxy ether groups or reactions involving the aryl bromide.

Several methods are suitable for this oxidation, including the use of potassium permanganate (B83412) (KMnO4) under basic conditions, or milder reagents like pyridinium (B92312) chlorochromate (PCC) followed by an oxidative workup. organic-chemistry.org Another effective method involves the use of Oxone, a potassium triple salt, which is a versatile and environmentally friendly oxidizing agent. orgsyn.org The reaction with Oxone can be catalyzed by sodium 2-iodobenzenesulfonate to selectively oxidize aldehydes to carboxylic acids in high yield. orgsyn.org

Reactant Reagent Conditions Product
This compoundPotassium Permanganate (KMnO4)Basic, heat2,4-Bis(benzyloxy)-5-bromobenzoic acid
This compoundOxone, cat. Sodium 2-iodobenzenesulfonateAcetonitrile (B52724)/Water2,4-Bis(benzyloxy)-5-bromobenzoic acid orgsyn.org
This compoundHydrogen Peroxide, aq. KOHMethanol, reflux2,4-Bis(benzyloxy)-5-bromobenzoic acid researchgate.net

Condensation Reactions with Carbonyl Compounds and Amines

The aldehyde group of this compound is a suitable electrophile for condensation reactions with various nucleophiles, including active methylene (B1212753) compounds (in Knoevenagel condensations) and amines. nih.govmdpi.com These reactions are pivotal for extending the carbon framework and introducing nitrogen-containing functionalities.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. jocpr.com The reaction proceeds through a carbanionic intermediate generated from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields a new carbon-carbon double bond. nih.govnih.gov These reactions are often catalyzed by weak bases like piperidine (B6355638) or ammonium (B1175870) salts. jocpr.com

Condensation with Amines: this compound reacts with primary amines to form imines (Schiff bases). This reaction typically occurs under conditions that facilitate the removal of water, driving the equilibrium towards the product. The formation of the imine involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration.

Reaction Type Reactant 2 Catalyst/Conditions Product Type
Knoevenagel CondensationMalononitrileBasic catalyst (e.g., piperidine)α,β-Unsaturated dinitrile
Knoevenagel CondensationEthyl CyanoacetateBasic catalystα,β-Unsaturated cyanoester
Imine FormationPrimary Amine (R-NH2)Acid or base catalyst, dehydrationImine (Schiff base)

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its utility in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The initial addition of a nucleophile to the carbonyl group forms a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Examples of nucleophiles that can add to the aldehyde include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions lead to the formation of secondary alcohols after an aqueous workup. The general scheme for these reactions is presented below.

Nucleophile Reagent Type Intermediate Final Product (after workup)
Hydride (H-)Reducing Agent (e.g., NaBH4)AlkoxidePrimary Alcohol
Alkyl/Aryl (R-)Grignard (RMgX) or Organolithium (RLi)AlkoxideSecondary Alcohol
Cyanide (CN-)HCN or NaCN/H+CyanohydrinCyanohydrin
Alkynyl (RC≡C-)Acetylide anionAlkoxidePropargyl Alcohol

Reactions Involving the Aryl Bromide Substituent

The bromine atom on the aromatic ring of this compound serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Palladium catalysts are exceptionally effective in activating the carbon-bromine bond of this compound, enabling its coupling with a diverse array of coupling partners. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids. researchgate.netresearchgate.net This allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position of the benzaldehyde (B42025) ring.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond between the aryl group and one of the sp2-hybridized carbons of the alkene, resulting in a substituted alkene. nih.govlibretexts.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for the aryl bromide. libretexts.org This reaction is also catalyzed by palladium and is known for its tolerance of a wide variety of functional groups. nih.gov The choice of palladium catalyst and ligands is crucial for the efficiency of the Stille coupling. libretexts.orgrsc.org

The table below summarizes the key components for these palladium-catalyzed cross-coupling reactions involving this compound.

Reaction Name Coupling Partner Typical Catalyst Base Product Type
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)2)Pd(PPh3)4, Pd(OAc)2K2CO3, Cs2CO3Biaryl or Aryl-alkene
HeckAlkene (R-CH=CH2)Pd(OAc)2, PdCl2Et3N, K2CO3Substituted Alkene
StilleOrganostannane (R-SnBu3)Pd(PPh3)4, Pd2(dba)3Not always requiredBiaryl or Aryl-alkene

Magnesium or Lithium Halogen Exchange Reactions

The bromine atom at the C5 position of this compound serves as a key functional handle for carbon-carbon bond formation through metal-halogen exchange. This process generates highly reactive organometallic intermediates, specifically organomagnesium (Grignard) or organolithium species.

Lithium-Halogen Exchange: This is a rapid and efficient method for converting aryl bromides into the corresponding aryllithium compounds. The reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org For this compound, the presence of two alkoxy groups can accelerate the exchange rate. wikipedia.org A significant challenge in this transformation is the presence of the electrophilic aldehyde group, which can be attacked by the alkyllithium reagent or the newly formed aryllithium species. To circumvent this, the reaction must be conducted at very low temperatures where the rate of halogen exchange is significantly faster than the rate of nucleophilic addition. harvard.edu Alternatively, the aldehyde group can be temporarily protected as an acetal (B89532) prior to the exchange reaction.

Magnesium-Halogen Exchange: The formation of a Grignard reagent from an aryl bromide can be achieved using magnesium metal or through an exchange reaction with a pre-formed, more reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). harvard.edu The use of i-PrMgCl, often in the presence of lithium chloride (LiCl) to form a "turbo-Grignard" reagent, allows the exchange to occur under mild conditions and with high tolerance for other functional groups. clockss.org However, similar to the lithium-halogen exchange, the aldehyde functionality is incompatible with Grignard reagents at standard temperatures. Therefore, low-temperature protocols are essential to favor the exchange process over nucleophilic attack on the carbonyl group. harvard.edu

The resulting organometallic intermediates are powerful nucleophiles that can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new substituents at the C5 position.

Exchange Type Typical Reagent Conditions Key Considerations
Lithium-Halogenn-BuLi, t-BuLiTHF or Et₂O, -78 °CVery fast reaction; requires low temperature to prevent side reactions with the aldehyde. harvard.edu
Magnesium-Halogeni-PrMgCl·LiClTHF, -20 °C to 0 °CHigh functional group tolerance at low temperatures; aldehyde may still require protection. harvard.educlockss.org

Direct Arylation Reactions

Direct arylation represents a modern, atom-economical method for forming biaryl compounds by creating a C-C bond between an aryl halide and a C-H bond of another aromatic system, avoiding the pre-generation of organometallic reagents. This compound is a suitable substrate for such transformations, typically employing a palladium catalyst.

In a typical direct arylation protocol, the aryl bromide (this compound) is coupled with a (hetero)arene in the presence of a palladium catalyst, a ligand, and a base. nih.govresearchgate.net The reaction mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by a concerted metalation-deprotonation step with the coupling partner, and finally, reductive elimination to yield the biaryl product and regenerate the active catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net The electronic nature of the benzyloxy groups (electron-donating) and the aldehyde (electron-withdrawing) influences the reactivity of the aryl bromide in the oxidative addition step. These reactions are valued for their tolerance of various functional groups, making them a powerful tool in the synthesis of complex molecules. researchgate.netescholarship.org

Component Examples Function
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0)Facilitates the C-C bond formation. nih.gov
Ligand Phosphine-based ligands (e.g., P(t-Bu)₃), N-heterocyclic carbenesStabilizes the palladium center and modulates its reactivity.
Base Potassium carbonate (K₂CO₃), Potassium pivalate (B1233124) (PivOK)Acts as a proton scavenger in the C-H activation step. nih.gov
Solvent Toluene (B28343), Dimethylformamide (DMF), DioxaneSolubilizes reactants and influences reaction temperature and kinetics.

Manipulations of the Benzyloxy Protecting Groups

The two benzyloxy groups in this compound serve as protecting groups for the phenol (B47542) functionalities. Their removal (deprotection) is a common step in synthetic sequences to unmask the free hydroxyl groups.

Selective Deprotection Strategies (e.g., Hydrogenolysis, Acid-Catalyzed Cleavage)

The cleavage of benzyl (B1604629) ethers is a well-established transformation in organic chemistry.

Hydrogenolysis: This is one of the mildest and most common methods for benzyl group removal. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and at room temperature, cleaving the benzyl C-O bond to yield the corresponding phenol and toluene as a byproduct. This method is highly efficient but can be incompatible with other reducible functional groups, such as alkenes or alkynes.

Acid-Catalyzed Cleavage: Strong acids can also be used to cleave benzyl ethers. Reagents like boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), or strong protic acids such as trifluoroacetic acid (TFA) are effective. These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism, depending on the specific reagent and conditions. Acid-catalyzed methods are often used when hydrogenolysis is not feasible due to the presence of other sensitive groups.

Achieving selective deprotection of one of the two benzyloxy groups in this compound is challenging due to their identical chemical nature. Any strategy aiming for mono-deprotection would likely rely on subtle differences in steric accessibility or require a more complex, multi-step protection-deprotection sequence involving orthogonal protecting groups.

Method Reagents Typical Conditions Advantages/Disadvantages
Hydrogenolysis H₂, Pd/CMethanol or Ethyl Acetate, Room Temp.Very mild, high yield; Incompatible with reducible groups.
Acidic Cleavage BBr₃, TMSI, TFADichloromethane (B109758) (DCM), 0 °C to Room Temp.Effective for complex substrates; Harsh conditions, may affect other acid-sensitive groups.

Impact of Benzyloxy Groups on Aromatic Reactivity (Steric and Electronic Effects)

The benzyloxy groups at the C2 and C4 positions significantly influence the chemical reactivity of the aromatic ring through both steric and electronic effects.

Electronic Effects: The oxygen atom of the benzyloxy group is electron-donating through resonance (+R effect) by delocalizing its lone pair electrons into the aromatic π-system. This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the oxygen. Consequently, the ring is activated towards electrophilic aromatic substitution. The C5 position, being ortho to the C4-benzyloxy group and para to the C2-benzyloxy group, is strongly activated. However, this position is already substituted with bromine. The C3 position is ortho to both benzyloxy groups and is therefore also electronically activated.

Rearrangement Reactions and Multicomponent Cascade Processes

While this compound is a valuable building block for multi-step syntheses, specific literature detailing its direct participation in complex rearrangement or multicomponent cascade reactions is not prominent. However, its array of functional groups—an aldehyde, an aryl bromide, and two protected phenols—provides the potential for designing such processes.

For instance, a hypothetical cascade could be initiated by a Wittig reaction at the aldehyde to form an alkene, followed by an intramolecular Heck reaction where the palladium catalyst inserts into the C-Br bond and subsequently adds across the newly formed double bond to construct a new ring system. Multicomponent reactions, such as the Ugi or Passerini reactions, could potentially involve the aldehyde functionality, combining it with several other reactants in a single step to rapidly build molecular complexity. The development of such processes would depend on the careful selection of reactants and conditions to ensure compatibility between all functional groups present in the starting material and the intermediates.

Stereoselective Transformations Initiated by this compound

The prochiral aldehyde group is the primary site for initiating stereoselective transformations on this molecule, allowing for the controlled synthesis of chiral products. As the starting material is achiral, any stereoselectivity must be induced by an external source of chirality, such as a chiral catalyst, reagent, or auxiliary.

Asymmetric Reduction: The aldehyde can be reduced to a primary alcohol. Using a chiral reducing agent or a catalyst, this reduction can be performed enantioselectively to produce a chiral benzylic alcohol. Well-known methods include the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with borane, or asymmetric transfer hydrogenation.

Asymmetric Nucleophilic Addition: The addition of carbon nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium compounds), to the aldehyde can generate a chiral secondary alcohol. Performing this reaction in the presence of a chiral ligand or auxiliary can direct the nucleophile to a specific face of the carbonyl, resulting in one enantiomer of the product alcohol being formed in excess. The steric hindrance provided by the ortho-benzyloxy group may influence the facial selectivity of the nucleophilic attack.

These stereoselective transformations convert the achiral starting material into a valuable chiral building block, which can then be used in the synthesis of enantiomerically pure target molecules.

Applications of 2,4 Bis Benzyloxy 5 Bromobenzaldehyde As a Key Synthetic Intermediate

Construction of Complex Aromatic and Heterocyclic Scaffolds

The unique combination of functional groups within 2,4-Bis(benzyloxy)-5-bromobenzaldehyde makes it an ideal precursor for synthesizing elaborate aromatic and heterocyclic systems. The aldehyde facilitates condensations and cyclizations, the bromo-substituent enables carbon-carbon bond formation, and the benzyloxy groups protect reactive phenols, which can be deprotected in later synthetic stages to yield hydroxylated final products.

Synthesis of Substituted Biphenyls and Other Biaryl Systems

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds between aromatic rings, leading to the synthesis of substituted biphenyls and other biaryl systems. organic-chemistry.org

In a typical Suzuki-Miyaura coupling, an aryl halide (in this case, the bromo-substituent of the title compound) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. orgsyn.org The benzyloxy and aldehyde functionalities are generally stable under these reaction conditions, allowing for the selective formation of the biaryl linkage. This method provides a direct route to complex biaryl aldehydes, which are important structural motifs in many biologically active molecules and advanced materials. nih.govscispace.com The aldehyde group can then be further modified, and the benzyloxy groups can be removed if the corresponding dihydroxybiphenyl is the desired target.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Boronic Acid Phenylboronic acid Nucleophilic partner
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ Facilitates the C-C bond formation
Base K₂CO₃, Na₂CO₃, or K₃PO₄ Activates the boronic acid and neutralizes acid formed

| Solvent | Toluene (B28343), Dioxane, or DMF/Water | Solubilizes reactants and facilitates the reaction |

Formation of Quinoline (B57606) and Isoquinoline (B145761) Derivatives

Quinoline and isoquinoline cores are prevalent in a vast number of natural products and pharmaceutical agents. Aldehydes are crucial starting materials in several classic methods for synthesizing these nitrogen-containing heterocycles. This compound is a suitable aldehyde component for such transformations.

For quinoline synthesis, multi-component reactions are particularly powerful. For instance, the one-pot reaction of an aldehyde, an amine (like 6-amino-1,3-dimethyluracil), and a compound with an active methylene (B1212753) group (like dimedone) can yield complex fused quinoline systems, such as pyrimido[4,5-b]quinolines. nih.gov The use of various benzyloxy-substituted benzaldehydes in these reactions has been documented, demonstrating the utility of this class of compounds. nih.gov

For isoquinoline synthesis, the aldehyde group of this compound can be used to build the necessary carbon framework through reactions like the Pomeranz–Fritsch or the Bischler-Napieralski reaction, following initial condensation with an appropriate amine and subsequent cyclization. organic-chemistry.orggoogle.com The substituents on the benzaldehyde (B42025) ring become incorporated into the final isoquinoline structure, allowing for the preparation of highly functionalized derivatives.

Preparation of Benzochromenone Ring Systems

Benzochromenones, also known as benzopyranones, are a class of oxygen-containing heterocyclic compounds. Their synthesis often involves the condensation of a phenol (B47542) with a β-ketoester or a related three-carbon component. While direct use of this compound is not prominently documented for this specific ring system, its structure makes it a viable precursor.

A common route to chromenones is the Pechmann condensation. A more relevant pathway starting from an aldehyde would be a multi-step sequence. For example, the aldehyde could undergo a Knoevenagel condensation with an active methylene compound, followed by cyclization and subsequent transformations. Alternatively, the benzyloxy groups of the title compound can be cleaved to reveal a 5-bromo-2,4-dihydroxybenzaldehyde (B2534097). This resorcinol-type structure is a classic starting material for chromenone synthesis. The hydroxyl groups can participate in cyclization reactions, such as reaction with an α,β-unsaturated acid or ester, to form the benzochromenone skeleton.

Utility in Synthesizing Pyrimidinone and Hexahydropyrimidopyrimidine Frameworks

Pyrimidinones and related fused systems are of significant interest in medicinal chemistry. The Biginelli reaction is a well-established multi-component reaction that provides a straightforward route to dihydropyrimidinones. This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea.

This compound can serve as the aldehyde component in the Biginelli reaction, leading to the formation of a dihydropyrimidinone with a highly substituted phenyl group at the 4-position. The benzyloxy and bromo substituents are carried into the final product, offering points for further synthetic diversification. Condensation of 4-bromobenzaldehyde (B125591) with urea and substituted acetophenones has been shown to produce either pyrimidin-2-ones or, depending on the conditions, more complex hexahydropyrimido[4,5-d]pyrimidin-2,7-diones. This demonstrates the feasibility of using aryl aldehydes like the title compound to construct these heterocyclic frameworks. The related compound, 5-Bromo-2,4-di(benzyloxy)pyrimidine, is also a known synthetic intermediate, underscoring the value of this substitution pattern in pyrimidine (B1678525) chemistry. chemimpex.comnih.gov

Table 2: Biginelli Reaction for Pyrimidinone Synthesis

Reactant 1 (Aldehyde) Reactant 2 (β-Dicarbonyl) Reactant 3 (Urea) Product

Generation of Isochroman (B46142) and Related Oxygen Heterocycles

Isochromans are bicyclic ethers that form the core of several natural products. A common synthetic strategy for isochromans involves the intramolecular cyclization of a suitably functionalized precursor, often a 2-(2-haloethyl)benzyl alcohol. organic-chemistry.org

This compound can be readily converted into the required precursors for isochroman synthesis. The first step would be the reduction of the aldehyde group to a primary alcohol, typically using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting benzyl (B1604629) alcohol can then be elaborated. For example, a two-carbon unit with a leaving group could be introduced at the ortho position relative to the hydroxymethyl group, setting the stage for an intramolecular Williamson ether synthesis to close the isochroman ring. scispace.com This approach allows the synthesis of isochromans bearing the benzyloxy and bromo substituents, which can be further manipulated.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for the synthesis of flavonoids and other heterocyclic compounds and are known for their wide range of biological activities. nih.gov They are most commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503). scispace.comijarsct.co.inresearchgate.net

This compound serves as the aldehyde component in this reaction. When treated with an acetophenone derivative in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide, it undergoes condensation to form the corresponding chalcone. ijarsct.co.in The reaction is typically straightforward and high-yielding. The resulting chalcone possesses the α,β-unsaturated ketone moiety, which is a versatile functional group for further reactions, such as Michael additions and cyclizations, to produce pyrazolines, isoxazoles, and other heterocycles.

Table 3: Generalized Claisen-Schmidt Condensation for Chalcone Synthesis

Aldehyde Ketone Base Solvent Product
This compound Acetophenone NaOH or KOH Ethanol (E)-1-phenyl-3-(2,4-bis(benzyloxy)-5-bromophenyl)prop-2-en-1-one

Fabrication of Benzoxaborole Derivatives

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. nih.govbeilstein-journals.org The benzoxaborole scaffold is a privileged structure in drug design, with two derivatives, Tavaborole and Crisaborole, having received clinical approval. beilstein-journals.org

The synthesis of substituted benzoxaboroles often relies on the strategic functionalization of aromatic precursors. While a direct synthesis from this compound is not explicitly detailed in the provided literature, its structure as a substituted bromobenzaldehyde makes it a plausible precursor for novel benzoxaborole derivatives. A general and modern approach for benzoxaborole synthesis involves a one-pot, transition-metal-free borylation of o-bromobenzaldehydes under visible light promotion. nih.gov

A hypothetical, yet chemically sound, pathway for the conversion of this compound to a corresponding benzoxaborole would involve two key transformations:

Borylation : The aryl bromide moiety can be converted to a boronic acid or a boronic ester. This is typically achieved through reactions like the Miyaura borylation, which uses a palladium catalyst and a diboron (B99234) reagent.

Intramolecular Cyclization : The aldehyde group, or a derivative thereof, can then react with the newly installed boronic acid group to form the characteristic oxaborole ring.

The resulting 5,7-bis(benzyloxy)benzoxaborole derivative would be a novel scaffold, and the benzyloxy protecting groups could be subsequently removed to yield the corresponding dihydroxybenzoxaborole. This diol functionality provides further opportunities for derivatization, allowing for the exploration of structure-activity relationships in medicinal chemistry programs.

StepReaction TypeKey ReagentsIntermediate/ProductPotential Application
1Miyaura BorylationBis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., KOAc)2,4-Bis(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeKey intermediate for cyclization
2Reduction & CyclizationReducing agent (e.g., NaBH4) followed by acidic or basic workup5,7-Bis(benzyloxy)benzo[c] nih.govnih.govoxaborol-1(3H)-olProtected benzoxaborole scaffold
3DeprotectionHydrogenolysis (e.g., H2, Pd/C)5,7-Dihydroxybenzo[c] nih.govnih.govoxaborol-1(3H)-olFunctionalized benzoxaborole for biological screening

Role in Total Synthesis of Natural Products and Their Analogs

The total synthesis of natural products and their analogs is a cornerstone of organic chemistry, enabling access to complex molecules with significant biological activities. nih.gov this compound serves as a valuable building block in this context, particularly for the synthesis of stilbenoid compounds, a class of natural products that includes the well-known phytoalexin, resveratrol (B1683913). nih.govnih.gov Stilbenoids exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. nih.govhilarispublisher.com

The aldehyde functionality of this compound is perfectly suited for olefination reactions, which are powerful methods for forming carbon-carbon double bonds. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most common and reliable methods for synthesizing stilbenes from benzaldehydes. nih.govresearchgate.net

In a typical synthetic sequence to produce a resveratrol analog, this compound would be coupled with a suitable benzylphosphonium salt (for a Wittig reaction) or a benzylphosphonate ester (for an HWE reaction). masterorganicchemistry.com For instance, reaction with the ylide derived from 4-methoxybenzyltriphenylphosphonium bromide would yield a protected bromo-stilbene derivative. The bromine atom on this intermediate offers a handle for further complexity-building reactions, such as Suzuki or Heck cross-couplings, to introduce additional substituents. uliege.be Finally, deprotection of the benzyloxy groups would afford the target natural product analog. This strategy allows for the synthesis of a wide array of stilbenoid structures with varied substitution patterns for biological evaluation. nih.gov

ReactionReactant 1Reactant 2Key ConditionsProduct Class
Wittig ReactionThis compoundBenzyltriphenylphosphonium ylideStrong base (e.g., n-BuLi, NaH)Protected Bromostilbene
Horner-Wadsworth-EmmonsThis compoundBenzylphosphonate esterBase (e.g., NaH, K2CO3)Protected Bromostilbene (often with high E-selectivity)
Suzuki CouplingProtected BromostilbeneArylboronic acidPd catalyst, BasePolysubstituted Stilbene

Contribution to Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to efficiently produce collections of structurally diverse small molecules, which can be screened to identify novel modulators of biological processes. hilarispublisher.comresearchgate.net A key principle in DOS is the use of multifunctional building blocks that can be elaborated in divergent pathways to generate a wide range of molecular scaffolds. beilstein-journals.orgfu-berlin.de

This compound is an ideal starting material for DOS due to its three distinct and orthogonally reactive functional groups:

Aldehyde : Can undergo condensations, reductive aminations, olefinations, and cycloadditions.

Aryl Bromide : Can participate in a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

Benzyloxy Groups : These are stable protecting groups that can be removed under specific conditions (e.g., hydrogenolysis) to reveal phenolic hydroxyl groups, which can then be used for etherifications, esterifications, or intramolecular cyclizations.

A DOS strategy starting from this aldehyde could involve a "build/couple/pair" algorithm. fu-berlin.de In the "build/couple" phase, the aldehyde and bromide moieties could be reacted with different coupling partners to create a library of linear precursors. For example, the aldehyde could be converted to an amine via reductive amination, while the bromide is subjected to a Sonogashira coupling to introduce an alkyne. In the "pair" phase, these precursors could undergo intramolecular cyclization reactions, triggered by deprotection of the benzyloxy groups, to yield a diverse collection of polyheterocyclic scaffolds. beilstein-journals.org This approach allows for the rapid generation of molecular complexity and skeletal diversity, which are hallmarks of a successful DOS campaign. nih.govbroadinstitute.org

Functional GroupReaction TypePotential OutcomeScaffold Type
AldehydePovarov ReactionForms a tetrahydroquinoline ringFused Polyheterocycle
Aryl BromideSuzuki CouplingIntroduces a new aryl or heteroaryl groupBiaryl or Heterobiaryl
Aldehyde + Aryl BromideReductive Amination + Buchwald-Hartwig AminationForms a nitrogen-containing ringBenzodiazepine or similar
Phenols (after deprotection)Intramolecular EtherificationForms a furan (B31954) or pyran ringBenzofuran or Benzopyran

Development of Precursors for Advanced Organic Materials

The unique electronic and photophysical properties of π-conjugated organic molecules make them essential components in advanced materials, particularly in the field of organic electronics such as organic light-emitting diodes (OLEDs). chemrxiv.orgnih.gov Stilbene derivatives, with their 1,2-diphenylethene core, are a prominent class of compounds used in these applications due to their high fluorescence quantum yields and tunable emission properties. nih.govhilarispublisher.com

As established, this compound is an excellent precursor for the synthesis of stilbenes via olefination reactions like the Wittig or HWE reaction. nih.govchemrxiv.org By carefully choosing the phosphonium (B103445) ylide or phosphonate (B1237965) ester partner, stilbenes with tailored electronic properties can be synthesized. For example, reacting the aldehyde with an ylide containing an electron-donating group (like a triarylamine) would create a donor-π-acceptor (D-π-A) type structure. The original substituted benzene (B151609) ring of the aldehyde would act as the acceptor part of the molecule, a common design for fluorescent materials. chemrxiv.org

The benzyloxy groups provide good solubility for processing, while the bromine atom can be used to further functionalize the molecule, for instance, to attach it to a polymer backbone or to introduce other groups that modify its solid-state packing and photophysical properties. chemrxiv.org The synthesis of such stilbene-based materials from this compound provides a direct route to novel fluorophores for applications in OLEDs, organic sensors, and molecular wires. hilarispublisher.com

PrecursorKey ReactionResulting StructureMaterial PropertyPotential Application
This compoundWittig or HWE ReactionSubstituted StilbeneFluorescence / ElectroluminescenceOrganic Light-Emitting Diodes (OLEDs)
Stilbene derivative from aboveCross-Coupling (e.g., Suzuki)Extended π-conjugated systemTunable band gap, charge transportOrganic Semiconductors
Stilbene derivative from abovePolymerizationConjugated PolymerHigh thermal stability, film-formingFlexible Organic Electronics

Computational Chemistry and Mechanistic Insights for 2,4 Bis Benzyloxy 5 Bromobenzaldehyde

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

No specific DFT studies on 2,4-Bis(benzyloxy)-5-bromobenzaldehyde have been found. Such studies would typically provide valuable insights into the molecule's three-dimensional structure and electronic properties.

Geometry Optimization and Vibrational Frequency Analysis

Information regarding the optimized geometry, including key bond lengths, bond angles, and dihedral angles for this compound, is not available from computational studies. Similarly, calculated vibrational frequencies, which are crucial for interpreting experimental infrared and Raman spectra, have not been reported.

Analysis of Frontier Molecular Orbitals (FMOs)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their energy gap, are fundamental parameters for assessing a molecule's kinetic stability and chemical reactivity. nih.gov This data, which would be derived from DFT calculations, is currently unavailable for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations. nih.gov

Identification and Characterization of Transition States for Key Transformations

There is no published research identifying or characterizing the transition state structures for reactions involving this compound. This information is critical for understanding the kinetics and mechanism of any chemical transformation the molecule undergoes.

Energy Profile Diagrams and Activation Energy Determinations

Without computational studies on the reaction mechanisms of this compound, energy profile diagrams cannot be constructed, and the activation energies for its potential reactions remain undetermined. researchgate.net

Advanced Quantum Chemical Analyses for Intramolecular Interactions

Advanced computational techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can provide deep insights into the intramolecular forces that govern a molecule's structure and stability. However, no such analyses have been reported for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) from a calculation into localized orbitals that align with the intuitive Lewis structure concepts of chemical bonding. q-chem.com This technique provides a detailed understanding of the electron density distribution, identifying lone pairs, core orbitals, and bonds (sigma σ, pi π). q-chem.com

For this compound, an NBO analysis would elucidate the electronic structure by quantifying the hybridization of atomic orbitals and the nature of the chemical bonds. For instance, it would describe the σ-bonds of the benzene (B151609) rings and the aldehyde group, as well as the delocalized π-system across the aromatic core.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified as second-order perturbation theory energies (E(2)). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. For the title compound, significant donor-acceptor interactions would be expected, such as:

Intramolecular Hyperconjugation: Delocalization from the oxygen lone pairs (donor) of the benzyloxy groups into the antibonding π* orbitals of the central benzene ring. This interaction is crucial for understanding the electronic influence of the benzyloxy substituents on the aromatic system.

Resonance Effects: The analysis would quantify the delocalization from the π-orbitals of the benzene ring into the antibonding π* orbital of the carbonyl group (C=O), which is characteristic of aromatic aldehydes.

This analysis provides quantitative insight into electron delocalization and its stabilizing effects, which are fundamental to the molecule's structure and reactivity. ijnc.irresearchgate.net

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions for this compound This table is a hypothetical representation of NBO results.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(2) O(ether)π(Caromatic-Caromatic)~15-25Oxygen lone pair delocalization into the ring
π(Caromatic-Caromatic)π(C=O)~10-20Ring-carbonyl conjugation
LP(1) Brσ*(Caromatic-Caromatic)~1-5Halogen hyperconjugation

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. researchgate.net

For this compound, the MEP map would reveal several key features:

Most Negative Region: The most electron-rich area would be concentrated on the oxygen atom of the aldehyde's carbonyl group. This high negative potential indicates it is the primary site for electrophilic attack or hydrogen bonding interactions.

Positive Regions: Electron-deficient regions would be located around the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic rings. The carbonyl carbon would also exhibit a significant degree of positive potential, making it the primary site for nucleophilic attack.

Influence of Substituents: The benzyloxy groups and the bromine atom would modulate the electrostatic potential across the aromatic ring. The electron-donating nature of the ether oxygens would increase the negative potential of the aromatic ring system compared to unsubstituted benzaldehyde (B42025), while the electronegative bromine atom would create a region of slight positive potential (a "sigma-hole") on its outer surface.

This analysis is invaluable for predicting how the molecule will interact with other reagents, biological receptors, or solvents. uni-muenchen.de

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a quantitative mapping of electron localization in a molecule. tandfonline.commdpi.com They offer a clear depiction of core electrons, covalent bonds, and lone pairs, consistent with Lewis's bonding theory. scienceacademique.comscienceacademique.com

Electron Localization Function (ELF): ELF values range from 0 to 1. A value close to 1.0 signifies a high degree of electron localization, characteristic of core electrons or lone pairs. Covalent bonds typically show intermediate ELF values. Regions with low ELF values indicate delocalized "sea" of electrons. scienceacademique.com

Localized Orbital Locator (LOL): LOL provides similar information to ELF but is based on the kinetic energy density. It excels at highlighting the boundaries between localized electronic domains, such as individual bonds and lone pairs. tandfonline.comnih.gov

For this compound, ELF and LOL maps would visualize:

High localization around the non-bonding lone pairs of the oxygen and bromine atoms.

Distinct basins of localization corresponding to the C-H, C-C, C-O, C-Br, and C=O bonds.

A region of more delocalized electrons across the π-systems of the three aromatic rings.

These studies provide a powerful visual confirmation of the molecule's electronic structure and bonding patterns. nih.gov

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govscielo.org.mx The method plots the RDG against the electron density signed by the second eigenvalue (λ₂) of the electron density Hessian.

The resulting 3D visualization typically uses a color code:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, delocalized interactions, such as van der Waals forces.

Red: Strong, repulsive interactions, indicating steric clashes.

An RDG analysis of this compound would be most informative in studying its crystal packing or its interaction with another molecule (e.g., a protein). Intramolecularly, it could reveal weak interactions that stabilize its conformation. For example, a green isosurface would likely appear between the benzyloxy groups and the main benzaldehyde ring, indicating widespread van der Waals interactions. researchgate.net Red patches might appear where parts of the benzyloxy groups are in close proximity, indicating some steric strain. This analysis is crucial for understanding the forces that govern molecular conformation and intermolecular recognition. nih.govunamur.be

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.net These models are often built by calculating a variety of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical equation that links these descriptors to an experimentally measured reactivity parameter (e.g., reaction rate, equilibrium constant). nih.govmdpi.com

For a series of substituted benzyloxybenzaldehydes including the title compound, a QSRR study could be developed. Computational data would be used to generate a pool of descriptors, such as:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies, and MEP values.

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum-Chemical Descriptors: Hardness, softness, and electrophilicity index derived from conceptual DFT.

These descriptors could then be correlated with an experimental measure of reactivity, for example, the rate of a nucleophilic addition to the aldehyde group. The resulting QSRR model could predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired chemical properties. researchgate.netresearchgate.net

Future Research Directions and Emerging Applications of 2,4 Bis Benzyloxy 5 Bromobenzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2,4-Bis(benzyloxy)-5-bromobenzaldehyde likely relies on established methods such as the Williamson ether synthesis for the introduction of the benzyloxy groups onto a dihydroxybenzaldehyde precursor. jocpr.com However, future research will undoubtedly focus on greener and more efficient synthetic strategies.

Key areas for development include:

Catalytic Systems: Exploring novel catalytic systems for the benzylation step could reduce the need for stoichiometric bases and harsh reaction conditions. This could involve phase-transfer catalysis or the use of more environmentally benign solvents.

One-Pot Procedures: Designing one-pot or tandem reactions that combine bromination and benzylation steps would significantly improve efficiency by reducing intermediate purification steps. liberty.edu

Alternative Benzylating Agents: Investigating the use of less hazardous benzylating agents, potentially activated in situ, could enhance the safety and sustainability of the synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to drastically reduce reaction times and improve yields, offering a more energy-efficient approach to the synthesis of this and related compounds. oiccpress.comoiccpress.com

Synthetic Strategy Potential Advantages Key Research Focus
Novel CatalysisReduced waste, milder conditionsDevelopment of reusable and highly active catalysts.
One-Pot SynthesisIncreased efficiency, less solvent useDesigning compatible reaction conditions for multiple steps.
Alternative ReagentsImproved safety profileExploring new, less toxic benzylating agents.
Microwave-Assisted SynthesisFaster reaction times, energy efficiencyOptimization of reaction parameters under microwave conditions.

Exploration of Novel Reactivity and Unforeseen Transformations

The reactivity of this compound is primarily dictated by its aldehyde and aryl bromide functionalities. While standard transformations like nucleophilic additions to the aldehyde and palladium-catalyzed cross-coupling reactions at the bromine site are well-understood in principle for similar molecules, future research could uncover novel and unexpected reactivity. evitachem.comcymitquimica.com

Potential avenues of exploration include:

Ortho-Functionalization: Investigating directed ortho-metalation strategies could allow for the introduction of new functional groups adjacent to the existing substituents, leading to highly decorated aromatic rings.

Photoredox Catalysis: The use of photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, potentially leading to unforeseen C-H functionalization or cross-coupling pathways.

Multi-component Reactions: Designing new multi-component reactions that utilize this compound as a key building block could provide rapid access to complex and diverse molecular scaffolds. rsc.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of key intermediates like this compound into automated synthesis and flow chemistry platforms. beilstein-journals.org

Future developments in this area will likely involve:

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound itself would enable on-demand production and facile integration into multi-step automated sequences.

Automated Derivatization: Utilizing automated platforms for the systematic derivatization of the aldehyde and aryl bromide functionalities would allow for the rapid generation of libraries of related compounds for biological screening or materials testing.

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as NMR and mass spectrometry, into flow reactors would enable real-time reaction monitoring and optimization, accelerating the discovery of new transformations and the production of novel derivatives.

Platform Application to this compound Anticipated Benefits
Automated SynthesisLibrary generation via parallel reactions.High-throughput screening of derivatives.
Flow ChemistryOn-demand synthesis and multi-step sequences.Improved safety, scalability, and reproducibility.
Integrated AnalyticsReal-time reaction monitoring and optimization.Accelerated process development and discovery.

Design and Synthesis of Advanced Functional Molecules and Materials

The unique electronic and steric properties imparted by the bis(benzyloxy) substitution, combined with the versatility of the aldehyde and bromo functionalities, make this compound an attractive starting material for the creation of advanced functional molecules and materials.

Emerging applications could be found in:

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. mdpi.com The benzyloxy groups can act as protecting groups or be part of the final pharmacophore. The core structure could be elaborated to target a variety of biological targets.

Materials Science: As a monomer or precursor for the synthesis of novel polymers, dendrimers, or liquid crystals. The aromatic core and the potential for further functionalization could lead to materials with interesting optical or electronic properties.

Luminescent Materials: The development of derivatives that exhibit fluorescence or phosphorescence is a plausible research direction, especially given the interest in substituted benzaldehydes in this field. beilstein-journals.org

In-Depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and the prediction of product outcomes. Future research should focus on detailed mechanistic studies of its key transformations.

Areas for investigation include:

Computational Modeling: The use of density functional theory (DFT) and other computational methods can provide valuable insights into the transition states and reaction intermediates of complex transformations, such as palladium-catalyzed cross-coupling reactions. nih.govacs.org

Kinetic Studies: Performing detailed kinetic analyses of reactions involving this compound can help to elucidate the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in situ IR and NMR, can allow for the direct observation of reactive intermediates and provide a deeper understanding of the reaction pathways.

Strategic Applications in the Synthesis of Novel Chemical Entities

The strategic use of this compound in the total synthesis of natural products and other complex target molecules represents a significant area for future research. The benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities, which can be unveiled at a later stage in a synthetic sequence. jocpr.comwiley.com

Future synthetic campaigns could leverage this intermediate for:

Convergent Syntheses: The compound can be elaborated into a complex fragment that is then coupled with another key intermediate in a convergent synthetic approach.

Diversity-Oriented Synthesis: The multiple reactive sites on the molecule can be exploited in diversity-oriented synthesis to generate a wide range of structurally diverse compounds from a common starting material.

Late-Stage Functionalization: The bromine atom allows for the introduction of various functional groups at a late stage in a synthesis, providing flexibility in the preparation of analogues of a target molecule.

Q & A

Q. Critical Parameters :

  • Base selection (K₂CO₃ ensures deprotonation without side reactions).
  • Solvent polarity (DMF enhances nucleophilicity of the hydroxyl group).
  • Stoichiometry: A 1:1.2 molar ratio of aldehyde to benzyl bromide minimizes unreacted starting material.

Q. Reference Table :

Starting MaterialReagentSolventTemperatureTimeYield
5-Bromo-2-hydroxybenzaldehyde4-Bromobenzyl bromideDMF90°C18h65–75%

Advanced: How can researchers resolve contradictory yields in scaled-up syntheses of this compound?

Methodological Answer:
Discrepancies in yields during scale-up often arise from:

  • Mixing Efficiency : Poor agitation in larger reactors reduces reagent contact. Solution: Use high-shear mixing or segmented flow reactors.
  • Exothermic Reactions : Uncontrolled heat release in bulk reactions. Monitor with in-situ IR or calorimetry and adjust cooling rates.
  • Purity of Reagents : Trace moisture in DMF or K₂CO₃ can hydrolyze benzyl bromide. Pre-dry reagents using molecular sieves.

Case Study : A scaled reaction (10 mmol → 100 mmol) showed a yield drop from 70% to 45%. Post-analysis revealed residual water in DMF (0.1% v/v), which hydrolyzed 15% of the benzyl bromide. Implementing azeotropic drying (toluene co-distillation) restored yields to 68% .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethyl acetate/hexanes (1:3 v/v) for high-purity crystals (≥98% by HPLC).
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent. Rf = 0.3–0.4.
  • Key Validation : Check for residual DMF (GC-MS) and unreacted aldehyde (TLC, UV-active at 254 nm).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.